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Compound of Interest

Compound Name: 7-Methoxy-5-benzofuranpropanol

Cat. No.: B598943

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 7-Methoxy-5-benzofuranpropanol. Due to the limited availability of
published experimental spectra for this specific molecule, this document focuses on predicted
data based on the analysis of its structural components and comparison with similar
benzofuran derivatives. It also outlines detailed experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are
crucial for the structural elucidation and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 13C NMR, characteristic IR absorptions,
and major mass spectrometry fragmentation patterns for 7-Methoxy-5-benzofuranpropanol.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Data for 7-Methoxy-5-benzofuranpropanol (in CDCl3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.5 d 1H H-2
~6.9 s 1H H-4
~6.8 d 1H H-6
~6.7 d 1H H-3
~4.0 S 3H -OCHs
~3.7 t 2H -CH2-OH
~2.8 t 2H Ar-CHa-
~1.9 p 2H -CH2-CH2-CH2-
~1.6 br s 1H -OH

Table 2: Predicted 13C NMR Data for 7-Methoxy-5-benzofuranpropanol (in CDCIs)

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.benchchem.com/product/b598943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
~155 C-7a

~148 C-7

~145 C-2

~130 C-5

~128 C-3a

~112 C-6

~105 C-3

~100 C-4

~62 -CH2-OH

~56 -OCHs

~35 -CH2-CH2-CHz-
~32 Ar-CHa-

Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for 7-Methoxy-5-benzofuranpropanol
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Wavenumber (cm~?)

Intensity

Assignment

3600-3200 Broad, Strong O-H stretch (alcohol)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1620-1600 Medium Aromatic C=C stretch
1480-1450 Medium Aromatic C=C stretch
1280-1200 Strong Aryl ether C-O stretch
1150-1050 Strong Alcohol C-O stretch
850.750 Strong Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS) Data

Table 4: Predicted Major Mass Fragments for 7-Methoxy-5-benzofuranpropanol (Electron

lonization)
miz Proposed Fragment
206 [M]* (Molecular lon)
175 [M - CH20H]*
161 [M - C2HsO]*
147 [M - CsH70O]*
131 [Benzofuran core fragment]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for benzofuran derivatives and should be optimized for the specific

instrumentation used.
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NMR Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of 7-Methoxy-5-benzofuranpropanol in approximately 0.7 mL of
deuterated chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Acquire the spectrum at room temperature.

o Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64

e 13C NMR Acquisition:
o Use the same sample and spectrometer.
o Employ a proton-decoupled pulse sequence.
o Typical parameters:
» Pulse angle: 30-45 degrees

= Acquisition time: 1-2 seconds
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» Relaxation delay: 2-5 seconds

= Number of scans: 1024-4096

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e FTIR-ATR Spectrum Acquisition:

[e]

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o

Collect a background spectrum of the clean, empty ATR crystal.

[¢]

Collect the sample spectrum.

[¢]

Typical parameters:
» Spectral range: 4000-400 cm™1
» Resolution: 4 cm~1

= Number of scans: 16-32

Mass Spectrometry (MS)

o Sample Introduction (Electron lonization - El):

o Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane).

o Introduce the sample into the mass spectrometer via a direct insertion probe or a gas
chromatograph (GC-MS).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e EI-MS Spectrum Acquisition:
o Use a mass spectrometer with an electron ionization source.
o Typical parameters:
= |onization energy: 70 eV
= Source temperature: 200-250 °C
» Mass range: m/z 40-500

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
predicted fragmentation pathway for 7-Methoxy-5-benzofuranpropanol.
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General workflow for spectroscopic analysis.
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Predicted major fragmentation pathways in EI-MS.

 To cite this document: BenchChem. [Spectroscopic Data for 7-Methoxy-5-
benzofuranpropanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598943#spectroscopic-data-for-7-methoxy-5-
benzofuranpropanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b598943#spectroscopic-data-for-7-methoxy-5-benzofuranpropanol-nmr-ir-ms
https://www.benchchem.com/product/b598943#spectroscopic-data-for-7-methoxy-5-benzofuranpropanol-nmr-ir-ms
https://www.benchchem.com/product/b598943#spectroscopic-data-for-7-methoxy-5-benzofuranpropanol-nmr-ir-ms
https://www.benchchem.com/product/b598943#spectroscopic-data-for-7-methoxy-5-benzofuranpropanol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b598943?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

